Cas no 1261475-52-8 (2,4'-Dibromo-3'-iodoacetophenone)
2,4'-Dibromo-3'-iodoacetophenone Chemical and Physical Properties
Names and Identifiers
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- 2,4'-DIBROMO-3'-IODOACETOPHENONE
- 2,4'-Dibromo-3'-iodoacetophenone
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- Inchi: 1S/C8H5Br2IO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
- InChI Key: ZSWFHWHKKCWWQT-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(C(CBr)=O)=C1)Br
Computed Properties
- Exact Mass: 403.77314 g/mol
- Monoisotopic Mass: 401.77519 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1
- Molecular Weight: 403.84
2,4'-Dibromo-3'-iodoacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033072-250mg |
2,4'-Dibromo-3'-iodoacetophenone |
1261475-52-8 | 97% | 250mg |
$484.80 | 2023-09-03 | |
| Alichem | A013033072-500mg |
2,4'-Dibromo-3'-iodoacetophenone |
1261475-52-8 | 97% | 500mg |
$839.45 | 2023-09-03 | |
| Alichem | A013033072-1g |
2,4'-Dibromo-3'-iodoacetophenone |
1261475-52-8 | 97% | 1g |
$1504.90 | 2023-09-03 |
2,4'-Dibromo-3'-iodoacetophenone Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2,4'-Dibromo-3'-iodoacetophenone
Professional Introduction to 2,4'-Dibromo-3'-iodoacetophenone (CAS No: 1261475-52-8)
2,4'-Dibromo-3'-iodoacetophenone is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. With the CAS number 1261475-52-8, this molecule represents a critical intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its molecular structure, featuring both bromo and iodo substituents on an acetophenone backbone, makes it a valuable building block for further functionalization and derivatization, enabling researchers to explore novel chemical pathways and applications.
The significance of 2,4'-Dibromo-3'-iodoacetophenone lies in its ability to participate in a wide range of chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are fundamental in modern synthetic organic chemistry, particularly in the development of complex molecular architectures. The presence of both bromo and iodo atoms provides distinct reactivity patterns, allowing for selective functional group manipulation. This dual functionality has been exploited in recent studies to develop efficient synthetic strategies for heterocyclic compounds, which are prevalent in many pharmaceuticals.
In recent years, there has been a surge in research focused on leveraging halogenated aromatic compounds like 2,4'-Dibromo-3'-iodoacetophenone for the development of innovative drug candidates. The compound’s ability to serve as a precursor for constructing biaryl structures has made it particularly useful in the synthesis of kinase inhibitors and other targeted therapeutics. For instance, studies have demonstrated its utility in generating substituted biphenyl derivatives, which exhibit potent biological activity against various diseases. The incorporation of halogen atoms enhances the lipophilicity and metabolic stability of these derivatives, making them attractive candidates for further development.
The pharmaceutical industry has increasingly recognized the importance of halogenated intermediates in drug discovery due to their role in modulating pharmacokinetic properties and improving drug efficacy. 2,4'-Dibromo-3'-iodoacetophenone fits into this category as a versatile scaffold that can be modified to produce molecules with tailored pharmacological profiles. Researchers have utilized this compound to explore novel scaffolds for antiviral and anticancer agents, where specific halogen substituents play a crucial role in binding to biological targets. The ability to introduce or remove halogens through controlled reactions allows for fine-tuning of these properties, enabling the optimization of lead compounds.
From an academic perspective, the study of 2,4'-Dibromo-3'-iodoacetophenone has contributed to advancements in synthetic methodology and mechanistic understanding. Its use as a substrate in transition metal-catalyzed reactions has provided insights into catalytic processes that are essential for large-scale pharmaceutical production. For example, palladium-catalyzed cross-coupling reactions involving this compound have been optimized for higher yields and selectivity, demonstrating its potential as an industrial-grade intermediate. Such improvements are critical for reducing costs and improving sustainability in drug manufacturing processes.
The agrochemical sector also benefits from the applications of 2,4'-Dibromo-3'-iodoacetophenone, where it serves as a precursor for developing novel pesticides and herbicides. The structural features of this compound allow for the creation of molecules that interact selectively with biological targets in pests or weeds while minimizing environmental impact. Recent research has highlighted its role in synthesizing bioactive compounds that exhibit herbicidal activity by disrupting essential metabolic pathways. This aligns with global efforts to develop greener agrochemicals that are effective yet environmentally friendly.
Looking ahead, the future prospects of 2,4'-Dibromo-3'-iodoacetophenone are promising as new synthetic techniques continue to emerge. Advances in flow chemistry and photoredox catalysis have opened up new avenues for utilizing this compound in scalable and sustainable processes. Additionally, computational methods are being employed to predict its reactivity and optimize reaction conditions before experimental trials. These innovations not only enhance efficiency but also reduce waste generation during synthetic workflows.
In conclusion,2,4'-Dibromo-3'-iodoacetophenone (CAS No: 1261475-52-8) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical transformations that are crucial for developing novel bioactive molecules. As research continues to evolve,this compound will undoubtedly play an integral role in advancing synthetic chemistry and drug discovery efforts worldwide.
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